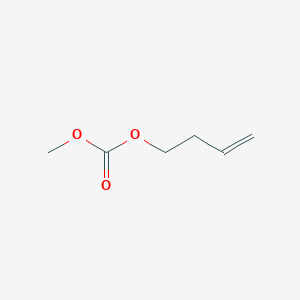
But-3-en-1-yl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-1-yl methyl carbonate is an organic compound with the molecular formula C6H10O3 It is a carbonate ester derived from but-3-en-1-ol and methyl chloroformate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
But-3-en-1-yl methyl carbonate can be synthesized through the reaction of but-3-en-1-ol with methyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
But-3-en-1-ol+Methyl chloroformate→But-3-en-1-yl methyl carbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
But-3-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to but-3-en-1-ol and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Hydrolysis: But-3-en-1-ol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Oxidized carbonates and other by-products.
Aplicaciones Científicas De Investigación
But-3-en-1-yl methyl carbonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: It can be used in the preparation of polymeric materials with specific properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biotechnology: It is used in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of but-3-en-1-yl methyl carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic substitution reactions where the carbonate group is replaced by a nucleophile. This reactivity is utilized in various synthetic applications to introduce carbonate functionality into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
But-3-en-1-yl acetate: Similar in structure but contains an acetate group instead of a carbonate group.
But-3-en-1-yl butanoate: Contains a butanoate group, differing in ester functionality.
But-3-en-1-yl propanoate: Another ester with a propanoate group.
Uniqueness
But-3-en-1-yl methyl carbonate is unique due to its carbonate ester functionality, which imparts different reactivity and properties compared to other esters. This makes it valuable in specific synthetic and industrial applications where carbonate esters are required.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
but-3-enyl methyl carbonate |
InChI |
InChI=1S/C6H10O3/c1-3-4-5-9-6(7)8-2/h3H,1,4-5H2,2H3 |
Clave InChI |
NCILKOFYMIBXGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


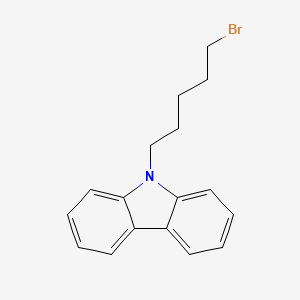
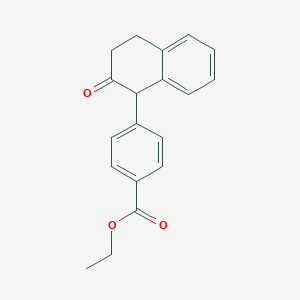
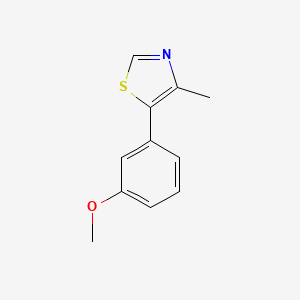
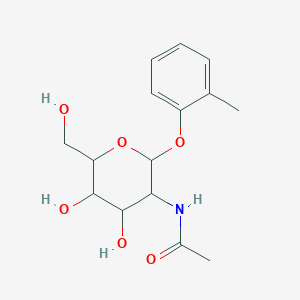
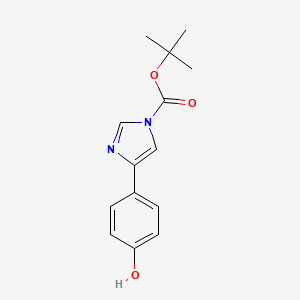

![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
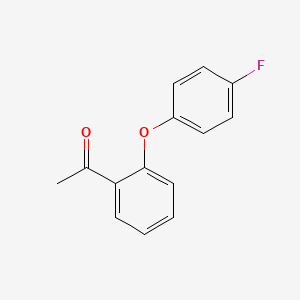
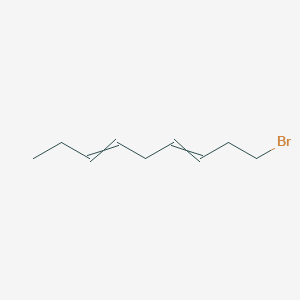
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14124987.png)
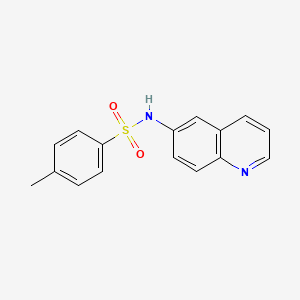
![Morpholine, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14125009.png)
